1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Overview
Description
Introduction 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a chemical compound with distinct characteristics due to its functional groups and molecular structure. Its analysis encompasses several aspects, including synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
- Synthesis methodologies for similar compounds, like 1,3,5-tris(hydrogensulfato) benzene and 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene, involve reactions like condensation and substitutions, which might be analogous to the synthesis of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Karimi-Jaberi et al., 2012); (Rot et al., 2000).
Molecular Structure Analysis
- The molecular structure of closely related compounds such as 1,3,5-tris(trifluoromethyl)benzene has been analyzed using methods like gas-phase electron diffraction and quantum chemical calculations, revealing insights into bond lengths and angles that are crucial for understanding the structural attributes of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Kolesnikova et al., 2014).
Chemical Reactions and Properties
- Chemical reactions involving similar compounds, such as 1,2,4-Tris(trifluoromethyl)benzene, demonstrate selective lithiation and subsequent electrophilic substitution, which could be relevant for understanding the reactivity of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Schlosser et al., 1998).
Physical Properties Analysis
- The physical properties of similar fluorinated benzene derivatives, such as electron mobility and thermal properties, have been studied, providing insights into the likely physical characteristics of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Komatsu et al., 2002).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds like regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, which provide insights into the chemical behavior of fluorinated benzene derivatives (Hu et al., 2008).
Scientific Research Applications
Selective Lithiation and Electrophilic Substitution of Trifluoromethylbenzenes : 1,2,4-Tris(trifluoromethyl)benzene undergoes a quantitative hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide, leading to 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound allows for the preparation of 5-substituted derivatives through further reactions (Schlosser, Porwisiak, & Mongin, 1998).
Synthesis of 1H-[1,2,3]-Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes in the presence of a copper catalyst is reported. This process shows high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).
Trifluoromethylation of Arenes and Heteroarenes : Methyltrioxorhenium catalyzes the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using a hypervalent iodine reagent. This reaction shows a significant induction period and involves radical species (Mejía & Togni, 2012).
Synthesis of Pyrazol-5-ols : 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as high yields and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Oxidations with Aqueous Hydrogen Peroxide : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide forms benzene seleninic acid in situ, which is a highly reactive and selective catalyst for the oxidation of carbonyl compounds (ten Brink, Vis, Arends, & Sheldon, 2001).
Borylation of Arenes via C‒H/C‒F Bond Activation : A diazadiborinine derivative selectively activates C‒H and C‒F bonds in partially fluorinated arenes, facilitating borylation products under catalyst-free conditions (Su, Do, Li, & Kinjo, 2019).
Reactivity with Phenols : The hypervalent iodine electrophilic trifluoromethylation reagent shows preferential trifluoromethylation at the ortho- and para-positions of aromatic cores (Stanek, Koller, & Togni, 2008).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCFAVBZGICHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371640 | |
Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene | |
CAS RN |
175205-56-8 | |
Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175205-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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